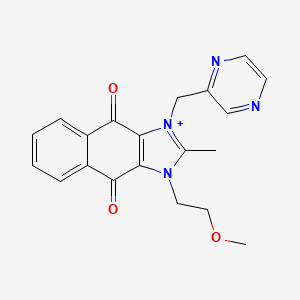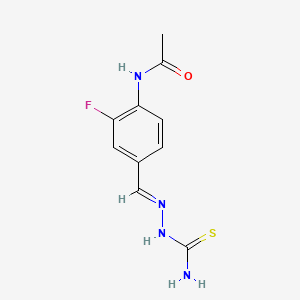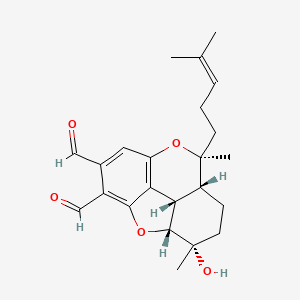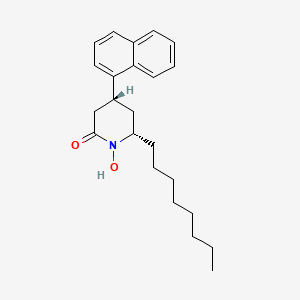
Sepantronium
Übersicht
Beschreibung
Sepantronium, also known as YM155, is a compound that suppresses survivin expression in a dose and time-dependent manner, and causes broad-range apoptosis . It is a small molecule and is currently under investigation .
Molecular Structure Analysis
Sepantronium has a molecular formula of C20H19N4O3 and a molecular weight of 363.396 . Its structure can be viewed in 3D on certain online databases .Chemical Reactions Analysis
Sepantronium has been found to synergize with volasertib in killing of NSCLC cells at nanomole concentration . It also causes the dissociation of the paraspeckle regulatory 54-kDa nuclear RNA-binding protein (p54nrb) from interleukin enhancer-binding factor 3 (ILF3), which results in different subcellular localizations of ILF3 and p54nrb, ultimately resulting in survivin downregulation .Physical And Chemical Properties Analysis
Sepantronium is a hydrophilic quaternary compound . It has a molecular weight of 443.29 and a molecular formula of C20H19BrN4O3 .Wissenschaftliche Forschungsanwendungen
Radiotracer in PET Imaging
Sepantronium, when labeled with carbon C 11, acts as a radiotracer with potential PET imaging activity. Its uptake by tumor cells allows for the assessment of tissue distribution and tumor uptake. Sepantronium binds to the survivin promoter, inhibiting transcription and thus decreasing survivin expression, a protein overexpressed in various cancers and associated with aggressive cancer phenotypes and decreased response to chemotherapy (Definitions, 2020).
Inhibition of Survivin in Cancer Therapy
Sepantronium bromide, a small-molecule survivin suppressant, has been studied for its efficacy in combination with chemotherapy agents like carboplatin and paclitaxel in patients with advanced non-small-cell lung cancer. While it exhibited a favorable safety profile, it did not significantly improve response rates in advanced NSCLC (Kelly et al., 2013).
Pharmacokinetics and Renal Impairment
Research on the pharmacokinetics of sepantronium in patients with advanced solid tumors revealed dose proportionality and suggested that moderate renal impairment increases drug exposure by about 30%. This indicates that no dose adjustment is required for patients with mild renal impairment (Aoyama et al., 2012).
DNA Damage and Cancer Cell Cycle Arrest
Studies have shown that sepantronium acts as a DNA damaging agent and can potentiate the effects of other cancer drugs like PLK1 inhibitor volasertib. It induces cell cycle arrest and DNA damage in cancer cells, evidenced by phosphorylation of DNA damage response sensors and transducers (Hong et al., 2014).
Antitumor Effects and DNA Damage Mechanism
Further research into sepantronium's mechanism of action reveals its primary mode as DNA damage rather than solely inhibiting survivin. It causes oxidative DNA damage upon reductive activation, differentiating it from typical quinone mechanisms (Wani et al., 2018).
Induction of Apoptosis in Cancer Cell Lines
Sepantronium bromide induces apoptosis and increases expression levels of genes involved in apoptotic pathways in T-ALL MOLT-4 cell lines. This suggests its potential as a drug therapy in T-ALL patients, with effects on apoptosis induction and expression of critical genes like P53 and caspase 3 (Shojaei Moghadam et al., 2019).
Predicting Response to Sepantronium in Tumors
Research using PET imaging with [11C]YM155 indicates that robust uptake of the tracer by a tumor is a positive predictive marker for a good response to sepantronium, suggesting its utility in selecting patients for treatment (Mitsuoka et al., 2018).
Impact on DNA Repair Systems
Studies suggest that a primary target of sepantronium is the loss of replicative DNA repair systems, affecting the ATM/Fanconi anemia DNA damage response pathway. This indicates the drug's role in inhibiting DNA damage repair, providing insights into its mechanism of action in cancer therapy (Mazzio et al., 2018).
Wirkmechanismus
Safety and Hazards
Sepantronium is toxic and can cause moderate to severe irritation to the skin and eyes . It is also known to cause urine microalbumin, a common adverse event related to Sepantronium . In case of accidental exposure, it is recommended to flush the affected area with copious amounts of water and seek medical attention .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25/h3-8,11H,9-10,12H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSOOHRUMBRSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N4O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226316 | |
| Record name | Sepantronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
753440-91-4 | |
| Record name | 4,9-Dihydro-3-(2-methoxyethyl)-2-methyl-4,9-dioxo-1-(2-pyrazinylmethyl)-1H-naphth[2,3-d]imidazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753440-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753440914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sepantronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ77T1VFBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-((1E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243677.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)

![(2R)-[[4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol](/img/structure/B1243683.png)
![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)


![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)
